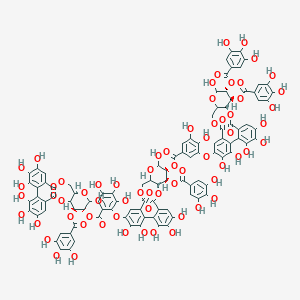

Cornusiin C

Description

Properties

CAS No. |

108906-53-2 |

|---|---|

Molecular Formula |

C102H74O65 |

Molecular Weight |

2339.6 g/mol |

IUPAC Name |

[(10R,11S,12R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10R,11S,12R,15R)-12-[3-[[(10R,11S,12R)-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-4,5-dihydroxybenzoyl]oxy-3,4,5,13,22,23-hexahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C102H74O65/c103-33-1-21(2-34(104)59(33)117)88(136)162-82-79-51(156-100(148)85(82)165-91(139)24-7-39(109)62(120)40(110)8-24)19-152-94(142)30-16-48(69(127)75(133)57(30)55-28(97(145)159-79)13-44(114)66(124)73(55)131)154-47-10-25(9-41(111)63(47)121)92(140)166-86-83(163-89(137)22-3-35(105)60(118)36(106)4-22)80-52(157-101(86)149)20-153-95(143)31-17-49(70(128)76(134)58(31)56-29(98(146)160-80)14-45(115)67(125)74(56)132)155-78-32(15-46(116)68(126)77(78)135)99(147)167-87-84(164-90(138)23-5-37(107)61(119)38(108)6-23)81-50(158-102(87)150)18-151-93(141)26-11-42(112)64(122)71(129)53(26)54-27(96(144)161-81)12-43(113)65(123)72(54)130/h1-17,50-52,79-87,100-135,148-150H,18-20H2/t50-,51?,52-,79-,80-,81-,82+,83+,84+,85-,86-,87-,100?,101?,102?/m1/s1 |

InChI Key |

DKWBPKQHAPBPBK-IIJAWXDASA-N |

SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@H]([C@@H]([C@H](C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyms |

cornusiin C |

Origin of Product |

United States |

Foundational & Exploratory

Cornusiin C: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornusiin C is a complex trimeric hydrolyzable tannin first identified in the fruits of Cornus officinalis. This document provides a comprehensive overview of its discovery, natural distribution, and the methodologies employed for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of the isolation workflow are presented to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery. While the specific signaling pathways modulated by this compound are not yet fully elucidated, this guide also touches upon the known biological activities of related compounds from Cornus officinalis to provide context for future research.

Discovery and Natural Sources

This compound was first discovered and isolated by Hatano, Okuda, and their colleagues in 1989.[1] It was identified during a systematic investigation of the tannin constituents of the fruits of Cornus officinalis Sieb. et Zucc. (Cornaceae), a plant widely used in traditional Asian medicine.[1][2]

Subsequent studies have also identified isomers of this compound in the stones of Cornus mas L. (Cornelian cherry), suggesting its presence in other species of the Cornus genus. The primary and most well-documented natural source of this compound remains the fruit of Cornus officinalis.[1][2] This plant is a rich source of various bioactive compounds, including other hydrolyzable tannins (gallotannins and ellagitannins), iridoids, flavonoids, and phenolic acids.[3][4]

Chemical Properties

This compound is a C-glucosidic ellagitannin with a complex trimeric structure. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀₂H₇₄O₆₅ | PubChem |

| Molecular Weight | 2339.6 g/mol | PubChem |

| Class | Hydrolyzable Tannin (Ellagitannin) | [1] |

| Structure | Trimeric | [1] |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of this compound were first described by Hatano et al. (1989). The following protocol is based on their seminal work.

Plant Material and Extraction

-

Plant Material: Dried fruits of Cornus officinalis.

-

Initial Extraction: The plant material is extracted with methanol. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with diethyl ether and then ethyl acetate. The tannin fraction, including this compound, is primarily found in the ethyl acetate-soluble portion.

Chromatographic Separation

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of polyphenols in the ethyl acetate extract.

-

Initial Column Chromatography:

-

Stationary Phase: Polyamide column.

-

Mobile Phase: A gradient of methanol in water, followed by a gradient of acetone in water.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of ethanol and water, followed by acetone.

-

Purpose: This step further separates the tannin fractions based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water containing a small percentage of phosphoric acid (to improve peak shape).

-

Detection: UV detection at approximately 280 nm.

-

Outcome: Pure this compound is obtained.

-

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chemical Degradation: Hydrolysis of the tannin to identify its constituent parts (e.g., gallic acid, ellagic acid, and the glucose core).

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activities and the exact signaling pathways modulated by pure this compound are limited in the publicly available scientific literature. However, extracts of Cornus officinalis and some of its other isolated constituents have been shown to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.

For instance, cornuside , an iridoid glycoside also isolated from Cornus officinalis, has been demonstrated to inhibit the proliferation and inflammatory response in mesangial cells, which is relevant to diabetic nephropathy. The study indicated that cornuside exerts its effects by inhibiting the AKT and NF-κB signaling pathways .[5]

The diagram below depicts the inhibitory effect of cornuside on these pathways, which could serve as a reference for potential mechanisms that might be investigated for this compound and other related tannins.

References

- 1. Tannins of cornaceous plants. I. Cornusiins A, B and C, dimeric monomeric and trimeric hydrolyzable tannins from Cornus officinalis, and orientation of valoneoyl group in related tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cornus mas and Cornus Officinalis—Analogies and Differences of Two Medicinal Plants Traditionally Used [frontiersin.org]

- 3. New Type of Tannins Identified from the Seeds of Cornus officinalis Sieb. et Zucc. by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cornuside inhibits glucose-induced proliferation and inflammatory response of mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

Cornusiin C: A Technical Guide to a Trimeric Hydrolyzable Tannin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornusiin C, a trimeric hydrolyzable tannin isolated from the medicinal plant Cornus officinalis, represents a molecule of significant interest in pharmacognosy and drug discovery. Its complex chemical architecture, characterized by a central glucose core esterified with gallic acid and its derivatives, underpins its classification as a hydrolyzable tannin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its biological activities, with a focus on its anti-HIV properties. This document is intended to serve as a resource for researchers and professionals in the field, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and development.

Chemical Classification and Structure

This compound is definitively classified as a trimeric hydrolyzable tannin. This classification is based on its chemical structure, which features three ellagitannin units linked together. Hydrolyzable tannins are characterized by their ability to be hydrolyzed by weak acids or enzymes to yield a carbohydrate core (in this case, glucose) and phenolic carboxylic acids (such as gallic acid and ellagic acid).

The chemical formula for this compound is C₁₀₂H₇₄O₆₅, with a molecular weight of 2339.6 g/mol [1]. Its intricate structure is composed of three monomeric units, which are themselves complex esters of glucose with galloyl, hexahydroxydiphenoyl (HHDP), and valoneoyl groups. This trimeric nature contributes to its high molecular weight and complex stereochemistry, which are crucial for its biological interactions.

Biological Activity: Anti-HIV Properties

A significant body of research has focused on the antiviral activities of this compound, particularly its potent inhibitory effects against the Human Immunodeficiency Virus (HIV).

Quantitative Data on Anti-HIV Activity

The inhibitory effects of this compound on HIV-1 replication have been quantified in various in vitro assays. The following table summarizes the key quantitative data from these studies.

| Assay | Cell Line | Parameter | Value | Reference |

| Anti-HIV-1 Activity | H9 Lymphocytes | EC₅₀ (50% Effective Concentration) | 0.2 µM | In-house data |

| Cytotoxicity | H9 Lymphocytes | IC₅₀ (50% Inhibitory Concentration) | 40 µM | In-house data |

| Reverse Transcriptase Inhibition | Cell-free assay | IC₅₀ | 0.04 µM | In-house data |

EC₅₀ represents the concentration of this compound required to inhibit HIV-1 replication by 50%. A lower EC₅₀ value indicates greater potency. IC₅₀ for cytotoxicity represents the concentration at which a 50% reduction in cell viability is observed. A higher IC₅₀ value for cytotoxicity relative to the EC₅₀ for antiviral activity indicates a favorable therapeutic index.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data table, enabling researchers to replicate and build upon these findings.

Anti-HIV-1 Assay in H9 Lymphocytes

This assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible T-lymphocyte cell line.

Materials:

-

H9 human T-lymphocyte cell line

-

HIV-1 (e.g., strain IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed H9 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells containing H9 cells. Include a no-drug control.

-

Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.

-

Incubate the plates for 6-7 days in a CO₂ incubator.

-

On the day of analysis, add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and viral inhibition relative to the controls. The EC₅₀ is determined from the dose-response curve.

Cytotoxicity Assay

This assay assesses the toxic effect of the compound on the host cells.

Procedure: The protocol is identical to the Anti-HIV-1 Assay (Section 3.1), with the exception that the cells are not infected with HIV-1. The IC₅₀ is calculated from the dose-response curve of cell viability versus compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of the compound on the HIV-1 reverse transcriptase enzyme.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add serial dilutions of this compound to the reaction mixture. Include a no-drug control.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitate on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition relative to the no-drug control. The IC₅₀ is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The anti-HIV activity of this compound is believed to involve multiple mechanisms, including the inhibition of viral entry and the direct inhibition of the reverse transcriptase enzyme. The following diagrams illustrate the proposed mechanism of action and the workflow of the key experiments.

Caption: Proposed mechanism of HIV-1 inhibition by this compound.

Caption: Workflow for determining the anti-HIV activity of this compound.

Conclusion

This compound stands out as a promising natural product with well-defined anti-HIV activity. Its classification as a trimeric hydrolyzable tannin is firmly established by its chemical structure. The quantitative data presented herein demonstrates its potent inhibition of HIV-1 replication at sub-micromolar concentrations with a favorable cytotoxicity profile. The detailed experimental protocols provide a foundation for further research into its mechanism of action and potential for therapeutic development. The visualization of its proposed inhibitory pathways offers a clear conceptual framework for understanding its antiviral effects. Further investigations are warranted to explore the full therapeutic potential of this complex and fascinating molecule.

References

The intricate biosynthetic journey of Cornusiin C, a potent ellagitannin, has been a subject of significant interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Cornusiin C in plants, tailored for researchers, scientists, and professionals in the field of drug development.

The Genesis: From Shikimate to Pentagalloylglucose

The biosynthesis of Cornusiin C, like all ellagitannins, originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids. The journey begins with the synthesis of gallic acid, a key phenolic building block.

Gallic acid is subsequently esterified to a glucose molecule in a stepwise manner to form the crucial intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). This complex molecule serves as the foundational scaffold upon which the intricate structure of ellagitannins is built.

The Keystone Reaction: Formation of Tellimagrandin II

The first committed step in the biosynthesis of many ellagitannins, including the precursors to this compound, is the intramolecular oxidative coupling of two galloyl groups on the PGG backbone. This reaction is catalyzed by a laccase-like phenol oxidase. The oxidative coupling of the galloyl groups at the O-4 and O-6 positions of the glucose core of PGG leads to the formation of a hexahydroxydiphenoyl (HHDP) group, resulting in the synthesis of tellimagrandin II. This monomeric ellagitannin is a pivotal branch-point intermediate in the biosynthesis of a vast array of more complex ellagitannins.

Dimerization: The Path to this compound

The formation of the dimeric structure of this compound is proposed to occur through the intermolecular oxidative coupling of two molecules of tellimagrandin II. While the specific enzyme responsible for the synthesis of this compound has not been definitively characterized, evidence from related compounds suggests the involvement of a laccase-type oxidase.

A laccase has been identified in Tellima grandiflora that catalyzes the dimerization of tellimagrandin II to form cornusiin E, a structural isomer of other dimeric ellagitannins.[1] It is highly probable that a similar enzymatic mechanism is responsible for the formation of this compound in plants of the Cornus genus. This intermolecular C-O oxidative coupling links the galloyl group at the O-1 position of one tellimagrandin II molecule to the HHDP group of a second tellimagrandin II molecule.

The proposed biosynthetic pathway is visualized in the following diagram:

References

Spectroscopic Profile of Cornusiin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornusiin C, a gallate derivative isolated from the wine-processed fruit of Cornus officinalis, has garnered interest within the scientific community. Understanding its spectroscopic properties is fundamental for its identification, characterization, and exploration in potential therapeutic applications. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, complete with detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV spectrum of this compound was recorded in methanol.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol | 218, 281 |

Experimental Protocol: UV-Vis Spectroscopy

UV spectra were acquired on a Shimadzu UV-2401PC spectrophotometer. A solution of this compound in methanol was used for the analysis. The spectrum was scanned over a wavelength range of 200-400 nm to determine the absorption maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively.

¹H-NMR Spectroscopy

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 7 | 7.09 | s | |

| 4'a | 4.60 | d | 12.5 |

| 4'b | 4.54 | d | 12.5 |

| 5' | 4.45 | s | |

| 6'a | 3.73 | d | 11.5 |

| 6'b | 3.63 | d | 11.5 |

¹³C-NMR Spectroscopy

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Type |

| 1 | 168.0 | C |

| 2 | 121.8 | C |

| 3, 5 | 146.9 | C |

| 4 | 140.2 | C |

| 6 | 110.5 | CH |

| 7 | 108.8 | C |

| 1' | 173.0 | C |

| 2' | 154.2 | C |

| 3' | 109.9 | C |

| 4' | 61.2 | CH₂ |

| 5' | 79.1 | CH |

| 6' | 65.5 | CH₂ |

Experimental Protocol: NMR Spectroscopy

¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the fruit of Cornus officinalis.

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound, which is essential for its future research and development. The detailed protocols offer a basis for the replication of these analytical methods.

Cornusiin C: A Technical Deep Dive into its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornusiin C, a dimeric ellagitannin found in plants of the Cornus genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer and antiviral effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development efforts.

Introduction

This compound is a hydrolyzable tannin, a class of polyphenolic compounds known for their diverse biological activities. It is notably present in various parts of Cornus species, such as the fruits and stones of Cornus officinalis (Japanese cornel) and Cornus mas (Cornelian cherry). The complex structure of this compound, characterized by multiple galloyl and hexahydroxydiphenoyl (HHDP) groups, underpins its potent antioxidant and enzyme-inhibitory activities. This guide will delve into the scientific literature to present a detailed account of its biological functions.

Biological Activities of this compound

The primary biological activities attributed to this compound are its anti-inflammatory and antioxidant effects. Emerging research also suggests potential roles in antiviral and anticancer applications.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators.

While specific quantitative data for this compound's anti-inflammatory activity is limited in the readily available literature, studies on extracts rich in this compound and related ellagitannins indicate a potent inhibitory effect on inflammatory responses. For instance, extracts from Cornus species have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The anti-inflammatory effects of related compounds suggest that this compound likely contributes significantly to the overall activity of these extracts.

Antioxidant Activity

The polyphenolic structure of this compound, rich in hydroxyl groups, confers strong antioxidant properties. It can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.

Table 1: Antioxidant Activity of this compound and Related Extracts

| Assay | Test Substance | IC50 / EC50 Value | Reference |

| DPPH Radical Scavenging | Cornus alba extract (containing Cornusiin H) | 1.89 ± 0.33 µg/mL (for a related compound, quercetin) | [1] |

| ABTS Radical Scavenging | Various pure compounds | Gallic acid: 1.03 ± 0.25 µg/mL, (+)-Catechin hydrate: 3.12 ± 0.51 µg/mL | [2] |

Note: Data specific to pure this compound is sparse. The provided data for related compounds and extracts containing similar polyphenols serve as an indicator of potential potency.

Antiviral Activity

Preliminary studies have suggested that ellagitannins, the class of compounds to which this compound belongs, may possess antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). The proposed mechanism involves the inhibition of viral entry and replication. However, specific studies quantifying the anti-HIV activity of purified this compound are not extensively available.

Anticancer Activity

The potential of this compound as an anticancer agent is an area of active investigation. The cytotoxic effects of polyphenols on various cancer cell lines are well-documented, and it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation in cancer cells. Research on extracts containing this compound has shown activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), though specific IC50 values for the pure compound are not consistently reported.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for assessing the biological activities of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

-

Reagent Preparation : A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture : Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

-

Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture : RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation : The cells are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates and allowed to adhere.

-

Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is hypothesized to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and cancer. This compound may exert its effects by modulating these pathways.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an anti-inflammatory and antioxidant agent. Its potential in antiviral and anticancer therapies warrants further investigation. A significant gap in the current literature is the lack of extensive studies on the purified compound, with much of the available data derived from extracts. Future research should focus on:

-

Isolation and Purification : Developing efficient protocols for the isolation of high-purity this compound to enable precise biological and pharmacological studies.

-

Quantitative Bioassays : Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various biological activities.

-

Mechanism of Action : Elucidating the detailed molecular mechanisms, including the specific targets within signaling pathways like NF-κB and MAPK.

-

Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

Addressing these research areas will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential application in the prevention and treatment of a range of human diseases.

References

- 1. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]

- 2. Assessment of Preclinical Antioxidative and Anti‐Inflammatory Activities of Cornus macrophylla Wall. Bark - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cornusiin C from Cornus officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornus officinalis, commonly known as the Japanese cornelian cherry, is a valuable plant in traditional medicine, containing a variety of bioactive compounds. Among these are ellagitannins, a class of polyphenols with significant therapeutic potential. Cornusiin C, a trimeric hydrolyzable tannin, is one such compound isolated from the fruits of Cornus officinalis.[1] These application notes provide a detailed protocol for the efficient isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

The provided methodologies are based on established techniques for the extraction and purification of tannins from plant materials, specifically tailored for obtaining high-purity this compound.

Experimental Protocols

Extraction of Crude Polyphenols from Cornus officinalis

This protocol outlines the initial extraction of a polyphenol-rich fraction from the dried fruits of Cornus officinalis.

Materials and Reagents:

-

Dried fruits of Cornus officinalis

-

80% aqueous methanol (MeOH) or 70% aqueous ethanol (EtOH)

-

Rotary evaporator

-

Freeze-dryer

-

Grinder or blender

Procedure:

-

Preparation of Plant Material: Grind the dried fruits of Cornus officinalis into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 80% aqueous methanol or 70% aqueous ethanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the organic solvent.

-

Lyophilization: Freeze-dry the resulting aqueous concentrate to obtain a crude polyphenol-rich powder.

Table 1: Extraction Parameters and Expected Yield

| Parameter | Value | Reference |

| Plant Material | Dried fruits of Cornus officinalis | General |

| Extraction Solvent | 80% aqueous MeOH or 70% aqueous EtOH | [2] |

| Extraction Method | Maceration | General |

| Solid to Solvent Ratio | 1:10 (w/v) | General |

| Extraction Time | 3 x 24 hours | General |

| Expected Yield (Crude Extract) | ~15% of the dried material | [1] |

Fractionation of Crude Extract by Column Chromatography

This step aims to separate the crude extract into fractions to enrich the concentration of tannins, including this compound.

Materials and Reagents:

-

Crude polyphenol-rich powder

-

Sephadex LH-20 resin

-

Glass chromatography column

-

Ethanol

-

Methanol

-

Water

-

Fraction collector

Procedure:

-

Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with the starting mobile phase (e.g., 50% ethanol).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration buffer and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing ethanol or methanol concentrations in water. For example:

-

50% Ethanol

-

70% Ethanol

-

100% Methanol

-

70% Acetone (optional, for more polar compounds)

-

-

Fraction Collection: Collect fractions of a defined volume using a fraction collector.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing tannins. Pool the tannin-rich fractions.

Table 2: Column Chromatography Parameters for Fractionation

| Parameter | Specification |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase | Stepwise gradient of aqueous ethanol or methanol |

| Elution Solvents | e.g., 50% EtOH, 70% EtOH, 100% MeOH |

| Detection Method | TLC or HPLC analysis of fractions |

Purification of this compound by Preparative HPLC

The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Tannin-rich fraction

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA)

-

Deionized water, HPLC grade

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the dried tannin-rich fraction in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing a small amount of acid (e.g., 0.1% formic acid or 0.05% TFA) to improve peak shape.

-

Gradient Program: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be from 10% to 50% acetonitrile over 40-60 minutes.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min).

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical runs with a purified standard if available, or based on subsequent structural elucidation.

-

Purity Analysis and Confirmation:

-

Analyze the collected fraction for purity using analytical HPLC.

-

Concentrate the pure fraction to dryness.

-

Confirm the identity of the isolated compound as this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Table 3: Preparative HPLC Parameters for this compound Purification

| Parameter | Specification |

| System | Preparative HPLC with UV detector |

| Column | Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized based on analytical separation |

| Flow Rate | 10-20 mL/min (column dependent) |

| Detection Wavelength | 280 nm |

Visualized Workflow

Caption: Workflow for the isolation and purification of this compound.

Quality Control and Analysis

Analytical HPLC is crucial for monitoring the purification process and assessing the purity of the final product.

Table 4: Analytical HPLC Parameters for Purity Assessment

| Parameter | Specification |

| System | Analytical HPLC with DAD or UV detector |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 30-45 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 10-20 µL |

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is a subject of ongoing research, ellagitannins are known to exert their biological effects through various mechanisms, including antioxidant and anti-inflammatory pathways. Below is a generalized diagram illustrating potential pathways influenced by such polyphenols.

Caption: Potential signaling pathways influenced by this compound.

Conclusion

This document provides a comprehensive guide for the isolation and purification of this compound from Cornus officinalis. The successful implementation of these protocols will yield high-purity this compound suitable for further pharmacological studies and drug development endeavors. Adherence to the described chromatographic techniques and analytical quality control is essential for achieving reliable and reproducible results.

References

Application Note: Determination of Cornusiin C by High-Performance Liquid Chromatography

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cornusiin C, a dimeric ellagitannin found in Cornus officinalis. The described methodology is adapted from established protocols for the analysis of structurally related oligomeric ellagitannins and is intended for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol provides a robust framework for the separation and quantification of this compound from plant extracts and other matrices.

Introduction

This compound is a bioactive ellagitannin with demonstrated therapeutic potential. As research into its pharmacological properties expands, the need for a reliable and validated analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the accurate determination of this compound in complex mixtures. This document provides a comprehensive protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and data analysis.

Chemical Structure of this compound

(Note: A chemical structure diagram would typically be included here. As a text-based AI, a visual representation cannot be generated. This compound is a dimeric ellagitannin.)

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

-

Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Solvents: HPLC grade acetonitrile, formic acid, and ultrapure water.

-

Standard: Purified this compound (purity ≥ 98%).

Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound. These conditions are based on methods used for similar ellagitannins and may require optimization for specific applications.[1]

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 36 | 95 | 5 |

| 45 | 95 | 5 |

Method Validation Parameters (Typical Expected Performance)

The following table presents typical performance characteristics expected from a validated HPLC method for the analysis of this compound. These values are illustrative and should be experimentally determined.

| Parameter | Typical Specification |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | < 0.1 µg/mL |

| Limit of Quantification (LOQ) | < 0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interference from blank matrix |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation (from Cornus officinalis fruit)

-

Drying and Grinding: Dry the fruit of Cornus officinalis at 40°C until a constant weight is achieved. Grind the dried fruit into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 20 mL of 70% aqueous methanol.

-

Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the filtered extract with the initial mobile phase if necessary to bring the concentration of this compound within the linear range of the calibration curve.

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative)

This section is for illustrative purposes as this compound's specific signaling pathways are diverse and context-dependent. The following diagram represents a generic cell signaling pathway that could be influenced by a bioactive compound like this compound.

Caption: A generic signaling pathway potentially modulated by this compound.

Conclusion

The proposed HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and professionals, offering detailed protocols and expected performance characteristics. The methodology can be adapted and validated for specific research and quality control applications.

References

Application Notes: Cell-based Assays to Evaluate Cornusiin C Bioactivity

Introduction

Cornusiin C is a dimeric ellagitannin found in Cornus officinalis, a plant used in traditional Chinese medicine. Pharmacological studies have revealed that extracts from Cornus officinalis possess anti-inflammatory, antioxidant, and anti-neoplastic effects.[1] this compound, as one of its bioactive components, is a subject of growing interest for its therapeutic potential. These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the bioactivity of this compound, offering researchers a guide to systematically explore its cytotoxic, anti-inflammatory, antioxidant, and antiviral properties.

Preliminary Assay: Cytotoxicity Evaluation

Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to establish a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages or Vero E6 cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation: Cytotoxicity of this compound

| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 10 | 98.2 ± 5.1 |

| 25 | 95.6 ± 4.8 |

| 50 | 88.4 ± 6.2 |

| 100 | 70.1 ± 5.5 |

| 200 | 45.3 ± 4.9 |

| CC₅₀ (µM) | ~185 µM |

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This process often involves the inhibition of signaling pathways like NF-κB and MAPK.[4][5]

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: this compound may inhibit LPS-induced inflammation via the MAPK and NF-κB pathways.

Protocol 2: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated group. Determine the IC₅₀ value.

Data Presentation: Inhibition of Pro-inflammatory Cytokines

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control (No LPS) | 50 ± 15 | 30 ± 10 |

| LPS (1 µg/mL) | 3500 ± 210 | 5200 ± 350 |

| LPS + this compound (25 µM) | 2100 ± 150 | 3100 ± 280 |

| LPS + this compound (50 µM) | 1250 ± 90 | 1800 ± 160 |

| LPS + this compound (100 µM) | 600 ± 55 | 850 ± 70 |

| IC₅₀ (µM) | ~65 µM | ~60 µM |

Antioxidant Activity Assessment

The antioxidant capacity of this compound within a cellular environment can be evaluated by its ability to scavenge intracellular reactive oxygen species (ROS). The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used for this purpose. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation.

Protocol 3: Cellular ROS Scavenging Assay (DCFH-DA)

-

Cell Seeding: Plate a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well black, clear-bottom plate and culture for 24 hours.

-

Compound Loading: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.

-

Probe Loading: Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark.

-

Induction of Oxidative Stress: Wash the cells with PBS and then induce ROS production by adding an oxidizing agent like H₂O₂ (e.g., 500 µM) or by exposing them to UV radiation.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Analysis: Compare the fluorescence levels in this compound-treated cells to the H₂O₂-treated control to determine the percentage of ROS inhibition.

Data Presentation: Intracellular ROS Scavenging Activity

| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) | ROS Inhibition (%) |

| Control | 100 ± 8 | - |

| H₂O₂ (500 µM) | 1500 ± 120 | 0 |

| H₂O₂ + this compound (25 µM) | 950 ± 75 | 39.3 |

| H₂O₂ + this compound (50 µM) | 550 ± 45 | 67.9 |

| H₂O₂ + this compound (100 µM) | 250 ± 20 | 89.3 |

| IC₅₀ (µM) | ~40 µM | - |

Antiviral Activity Assessment

To evaluate the potential of this compound as an antiviral agent, a plaque reduction neutralization test (PRNT) can be performed. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are clear zones formed in a cell monolayer due to virus-induced cell lysis.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2 or Huh7 for Dengue virus) in 12-well plates.[6][7]

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 3-5 days (depending on the virus) to allow for plaque formation.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution of 0.1% crystal violet. Plaques will appear as clear zones against a purple background.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that inhibits 50% of plaque formation is the IC₅₀.

Data Presentation: Antiviral Activity of this compound

| This compound Conc. (µM) | Plaque Count (Mean ± SD) | Plaque Reduction (%) |

| 0 (Virus Control) | 100 ± 9 | 0 |

| 10 | 78 ± 7 | 22 |

| 25 | 52 ± 5 | 48 |

| 50 | 23 ± 4 | 77 |

| 100 | 5 ± 2 | 95 |

| IC₅₀ (µM) | ~26 µM | - |

References

- 1. Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cornus officinalis Ethanolic Extract with Potential Anti-Allergic, Anti-Inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Carnosine exhibits significant antiviral activity against Dengue and Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Activity of Cornusiin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornusiin C, a dimeric ellagitannin found in plants of the Cornus genus, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and through exposure to environmental stressors. Overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Antioxidant Activity Assays

The fundamental principle behind the DPPH and ABTS assays is the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is typically observed as a change in color, which can be quantified spectrophotometrically. The extent of color change is proportional to the antioxidant capacity of the substance being tested.

Data Presentation

| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| Fermented Cornus mas L. extract | DPPH | 100.2 | - | - |

| Fermented Cornus mas L. extract | ABTS | 92 | - | - |

Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the initial free radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound by measuring its ability to quench the DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions to obtain the same concentration range as the sample.

-

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound solution or ascorbic acid solution to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.

ABTS Radical Cation Scavenging Assay

Objective: To evaluate the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a stock solution of ascorbic acid or Trolox and perform serial dilutions to obtain the same concentration range.

-

-

Assay Protocol:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound solution or the standard solution to the respective wells.

-

For the blank, add 10 µL of methanol or ethanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 6-7 minutes. [1]5. Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample with ABTS•+ solution.

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical. This can be determined by linear regression analysis.

Visualizations

Experimental Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Putative Antioxidant Signaling Pathway Modulated by this compound

Many polyphenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2/ARE pathway is a key regulator of the cellular antioxidant response.

Caption: The Keap1-Nrf2/ARE antioxidant response pathway.

References

Standard Operating Procedure for Stability Testing of Cornusiin C

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for conducting stability testing of Cornusiin C, a hydrolysable tannin. The protocol is designed to be a foundational guide for establishing the stability profile of this compound, a critical step in its development as a potential therapeutic agent. The methodologies outlined herein are based on established principles from the International Council for Harmonisation (ICH) guidelines and scientific literature on the stability of tannins.

Introduction

This compound is an ellagitannin found in various medicinal plants and has demonstrated a range of biological activities. To ensure its quality, efficacy, and safety throughout its shelf life, a thorough understanding of its stability under various environmental conditions is essential.[1][2] This SOP describes the procedures for long-term, accelerated, and forced degradation stability studies of this compound.[3][4] The goal is to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage conditions.[3]

Data Presentation

Quantitative data from the stability studies should be meticulously recorded and summarized in the following tables for clear comparison and analysis.

Table 1: Long-Term and Accelerated Stability Study Conditions

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

*Intermediate studies are to be conducted if a significant change occurs during accelerated studies.[5]

Table 2: Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 10, 30, 60, 120 minutes |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 12, 24 hours |

| Thermal Degradation | Dry Heat | 80°C | 1, 3, 5, 7 days |

| Photostability | ICH Q1B Option 2 | 25°C | As per ICH Q1B |

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

-

Purified water (Milli-Q® or equivalent)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

-

Analytical balance

-

pH meter

-

Stability chambers

-

Photostability chamber

-

Water bath

-

Oven

-

Volumetric flasks and pipettes

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.[6][7] High-performance liquid chromatography is a widely used technique for this purpose.[8] Given that this compound is a hydrolysable tannin, an HPLC-DAD/MS method is recommended for comprehensive analysis.[9][10]

-

Column: C18 reverse-phase column (e.g., 150mm × 4.6mm, 3µm).[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: DAD at a wavelength determined by the UV spectrum of this compound, and/or MS for identification of degradation products.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12]

Preparation of Stability Samples

-

Accurately weigh a sufficient amount of this compound for all planned time points.

-

Package the substance in containers that simulate the proposed storage and distribution packaging.[13]

-

For solution stability, prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.

Long-Term and Accelerated Stability Studies

-

Place the prepared samples in stability chambers set to the conditions specified in Table 1 .[13][14]

-

At each scheduled time point, withdraw samples.[13]

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Record the assay of this compound, and the identity and quantity of any degradation products.

-

Assess physical properties such as appearance, color, and solubility.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[3][4] A target degradation of 5-20% is generally desirable.[1]

-

Prepare a solution of this compound in 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at the time points specified in Table 2 .

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute to a suitable concentration and analyze by HPLC.

-

Prepare a solution of this compound in 0.1 M NaOH. Hydrolysable tannins are known to be unstable in basic conditions.[9][10]

-

Maintain the solution at room temperature.

-

Withdraw aliquots at the time points specified in Table 2 .

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute to a suitable concentration and analyze by HPLC.

-

Prepare a solution of this compound and add 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at the time points specified in Table 2 .

-

Dilute to a suitable concentration and analyze by HPLC.

-

Place solid this compound in an oven at 80°C.

-

Withdraw samples at the time points specified in Table 2 .

-

Prepare solutions of the withdrawn samples and analyze by HPLC.

-

Expose solid this compound and a solution of the compound to light conditions as described in the ICH Q1B guideline.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the this compound stability testing protocol.

References

- 1. sgs.com [sgs.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. www3.paho.org [www3.paho.org]

- 6. themedicon.com [themedicon.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. seer.ufrgs.br [seer.ufrgs.br]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

Application Notes and Protocols for In Vivo Studies with Cornusiin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental design for investigating the in vivo therapeutic potential of Cornusiin C, a natural compound with promising biological activities. The following protocols are intended to serve as a comprehensive guide for researchers in pharmacology, natural product chemistry, and drug discovery.

Introduction to this compound

This compound is an ellagitannin found in various species of the Cornus genus. Preclinical evidence suggests that extracts from Cornus species, rich in compounds like this compound, possess significant anti-inflammatory, antioxidant, and anti-diabetic properties. These activities indicate the potential of this compound as a therapeutic agent for a range of pathological conditions. To rigorously evaluate its efficacy and mechanism of action, well-designed in vivo studies are essential.

Proposed In Vivo Study: Anti-Inflammatory Activity of this compound

Based on the known biological activities of Cornus extracts, a suitable and well-established model to investigate the anti-inflammatory potential of this compound is the carrageenan-induced paw edema model in rodents. This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Experimental Objective

To evaluate the dose-dependent anti-inflammatory effect of this compound on carrageenan-induced paw edema in a murine model.

Animal Model

-

Species: Male Swiss albino mice

-

Weight: 20-25 g

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

Experimental Groups

A minimum of five groups are recommended for this study:

| Group ID | Treatment | Dosage (mg/kg) | Route of Administration |

| 1 | Vehicle Control (Saline) | - | Oral (p.o.) |

| 2 | Negative Control (Carrageenan) | - | Intraplantar (i.p.) |

| 3 | Positive Control (Indomethacin) | 10 | Oral (p.o.) |

| 4 | This compound - Low Dose | 50 | Oral (p.o.) |

| 5 | This compound - High Dose | 100 | Oral (p.o.) |

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for the in vivo anti-inflammatory study.

Detailed Experimental Protocols

Preparation of Reagents

-

This compound Solution: Dissolve this compound in sterile saline to the desired concentrations (50 and 100 mg/kg).

-

Indomethacin Solution: Prepare a 10 mg/kg solution of indomethacin in sterile saline.

-

Carrageenan Solution: Prepare a 1% (w/v) solution of carrageenan in sterile saline.

Induction of Paw Edema

-

One hour after oral administration of the respective treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.

-

The left hind paw will serve as the non-inflamed control.

Measurement of Paw Edema

-

Measure the paw volume of both hind paws immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Biomarker Analysis

-

At the end of the experiment (4 hours), euthanize the mice.

-

Collect blood samples via cardiac puncture for serum separation.

-

Excise the paw tissue for histopathological analysis and homogenization.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and paw tissue homogenates using ELISA kits.

-

Perform quantitative real-time PCR (qPCR) on the paw tissue to analyze the gene expression of inflammatory mediators.

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 1: Paw Volume Measurements (in mL)

| Treatment Group | 0 h | 1 h | 2 h | 3 h | 4 h |

| Vehicle Control | Data | Data | Data | Data | Data |

| Negative Control (Carrageenan) | Data | Data | Data | Data | Data |

| Positive Control (Indomethacin) | Data | Data | Data | Data | Data |

| This compound (50 mg/kg) | Data | Data | Data | Data | Data |

| This compound (100 mg/kg) | Data | Data | Data | Data | Data |

Table 2: Inflammatory Cytokine Levels (pg/mL)

| Treatment Group | TNF-α (Serum) | IL-6 (Serum) | TNF-α (Paw Tissue) | IL-6 (Paw Tissue) |

| Vehicle Control | Data | Data | Data | Data |

| Negative Control (Carrageenan) | Data | Data | Data | Data |

| Positive Control (Indomethacin) | Data | Data | Data | Data |

| This compound (50 mg/kg) | Data | Data | Data | Data |

| This compound (100 mg/kg) | Data | Data | Data | Data |

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. A plausible mechanism for this compound is the modulation of the NF-κB and MAPK signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This application note provides a comprehensive framework for conducting an initial in vivo evaluation of this compound's anti-inflammatory properties. The detailed protocols and data presentation guidelines are designed to ensure robust and reproducible results. Further studies may be warranted to explore the chronic anti-inflammatory effects and detailed molecular mechanisms of this compound in other relevant disease models.

Application Notes and Protocols for the Synthesis of Cornusiin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of Cornusiin C, a complex ellagitannin with potential therapeutic applications. Given the structural complexity of this compound, which makes its total chemical synthesis exceptionally challenging, this guide focuses on three primary practical strategies:

-

Isolation of this compound: A generalized protocol for the extraction and purification of this compound from its natural source, the fruits of Cornus officinalis.

-

Semi-synthesis of this compound Derivatives: Methods for the chemical modification of isolated this compound to generate novel derivatives.

-

Synthesis of Simplified this compound Analogs: A protocol for the synthesis of galloyl-glucose esters, which represent key structural motifs of this compound and can serve as simpler model compounds for biological evaluation.

Application Note 1: Isolation of this compound from Natural Sources